

Spectroscopic and Synthetic Overview of Methyl Hexahydro-1H-pyrrolizine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl hexahydro-1H-pyrrolizine-7a-carboxylate*

Cat. No.: B053429

[Get Quote](#)

Disclaimer: An exhaustive search for specific spectroscopic data and detailed experimental protocols for **Methyl hexahydro-1H-pyrrolizine-7a-carboxylate** (CAS No: 117375-15-2) in publicly accessible scientific literature and databases did not yield comprehensive ^1H NMR, ^{13}C NMR, IR, or mass spectrometry data. The information required to generate a complete technical guide for this specific molecule is not readily available.

Therefore, this guide will focus on a closely related and representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate (CAS No: 54514-96-4), to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization and synthetic considerations for this class of molecules.

Introduction to Hexahydro-1H-pyrrolizine Carboxylates

Hexahydro-1H-pyrrolizine scaffolds are bicyclic nitrogen-containing heterocyclic compounds that form the core structure of many natural products, particularly pyrrolizidine alkaloids. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a methyl carboxylate group at various positions on the pyrrolizidine ring creates esters that are valuable

intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties of Methyl hexahydro-1H-pyrrolizine-1-carboxylate

A summary of the key physicochemical properties for the representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate, is presented below.

Property	Value	Reference
CAS Number	54514-96-4	[1] [2]
Molecular Formula	C ₉ H ₁₅ NO ₂	[1] [2]
Molecular Weight	169.22 g/mol	[1] [2]
IUPAC Name	Methyl hexahydro-1H-pyrrolizine-1-carboxylate	
Synonyms	Chysin A	[1] [2]

Spectroscopic Data Analysis (Representative Compound)

While complete spectral data sets are elusive, the following sections outline the expected spectroscopic characteristics for a compound like Methyl hexahydro-1H-pyrrolizine-1-carboxylate based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the fused five-membered rings. The methoxy group of the ester will present as a sharp singlet around 3.7 ppm. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to the other ring protons.

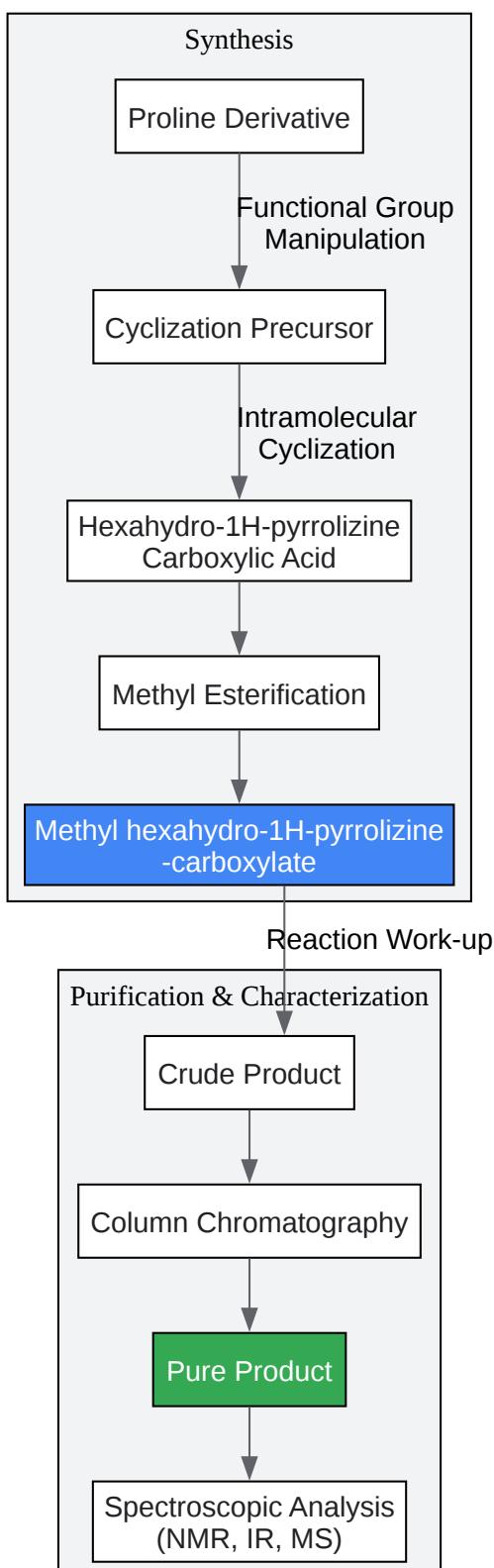
¹³C NMR Spectroscopy

The carbon NMR spectrum will typically display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, expected in the range of 170-175 ppm. The methoxy carbon will appear around 52 ppm. The remaining signals in the aliphatic region will correspond to the carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm^{-1} . The C-O stretching of the ester will also be visible. The absence of N-H and O-H stretching bands would be expected.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at $m/z = 169$, corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the pyrrolizidine core, with characteristic losses of the methoxycarbonyl group or parts of the ring system.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of Methyl hexahydro-1H-pyrrolizine-1-carboxylate is not available in the searched literature. However, a general approach to the synthesis of such pyrrolizidine derivatives often involves the following key steps, which can be adapted for specific isomers.

A common strategy for the synthesis of the pyrrolizidine skeleton is through a [3+2] cycloaddition reaction. This can involve the reaction of a pyrrolidine-N-oxide with a suitable dipolarophile, or an intramolecular cyclization of a proline derivative.

Below is a conceptual workflow for the synthesis and characterization of a Methyl hexahydro-1H-pyrrolizine carboxylate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of Methyl Hexahydro-1H-pyrrolizine Carboxylates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053429#spectroscopic-data-for-methyl-hexahydro-1h-pyrrolizine-7a-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com